molecular formula C₆H₁₀N₂O₄ B017869 O,N-Aminomethanylylidene-beta-D-arabinofuranose CAS No. 27963-98-0

O,N-Aminomethanylylidene-beta-D-arabinofuranose

Cat. No. B017869
CAS RN: 27963-98-0
M. Wt: 174.15 g/mol
InChI Key: IVFVSTOFYHUJRU-SQOUGZDYSA-N
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Description

“O,N-Aminomethanylylidene-beta-D-arabinofuranose” is a chemical compound with the molecular formula C6H10N2O4 and a molecular weight of 174.15 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “O,N-Aminomethanylylidene-beta-D-arabinofuranose” is represented by the InChIKey: IVFVSTOFYHUJRU-SQOUGZDYSA-N .


Physical And Chemical Properties Analysis

“O,N-Aminomethanylylidene-beta-D-arabinofuranose” is a solid substance that is soluble in DMF and water . It has a decomposition temperature of over 152°C .

Scientific Research Applications

Proteomics Research

O,N-Aminomethanylylidene-beta-D-arabinofuranose: is utilized in proteomics research due to its unique molecular structure. It can be used to study protein interactions and modifications, particularly glycosylation patterns which are crucial for understanding protein function and regulation .

Enzyme Functionality Studies

This compound is instrumental in studying the functionality of enzymes such as α-L-arabinofuranosidases . These enzymes play a key role in the bioconversion of agricultural biomass, making the compound significant for biotechnological applications .

Agricultural Biomass Conversion

The compound aids in the efficient conversion of agricultural biomass into valuable chemicals. It’s involved in the enzymatic hydrolysis process, which is essential for transforming plant polysaccharides into monosaccharides or oligosaccharides .

Biofuel Production

In the production of biofuels, O,N-Aminomethanylylidene-beta-D-arabinofuranose may serve as a catalyst or an intermediate. Its properties can help optimize the breakdown of biomass into fermentable sugars, which are then converted into biofuels .

Pharmaceutical Applications

Due to its biological activity, this compound has potential therapeutic applications. It could be used in the development of new drugs, especially those targeting metabolic pathways involving sugars.

Food Industry

In the food industry, O,N-Aminomethanylylidene-beta-D-arabinofuranose can be used to modify the nutritional content of food products. It can enhance the fiber content or alter the texture and taste of food items by interacting with other food components .

properties

IUPAC Name

(3aR,5R,6R,6aS)-2-amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFVSTOFYHUJRU-SQOUGZDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C2C(O1)N=C(O2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]2[C@@H](O1)N=C(O2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O,N-Aminomethanylylidene-beta-D-arabinofuranose

CAS RN

27963-98-0
Record name O,N-Aminomethanylylidene-beta-D-arabinofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027963980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINO-BETA-D-ARABINOFURANO[1',2':4,5]OXAZOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O,N-AMINOMETHANYLYLIDENE-.BETA.-D-ARABINOFURANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQJ8OB6ZYF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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